3-Hydroxy-4-methoxyphenylboronic acid

Overview

Description

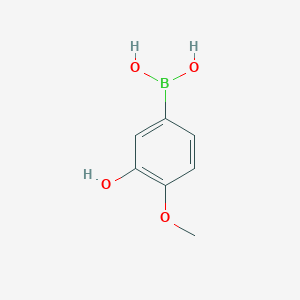

3-Hydroxy-4-methoxyphenylboronic acid is an organic compound with the molecular formula C7H9BO4. It is a boronic acid derivative characterized by the presence of a hydroxyl group at the third position and a methoxy group at the fourth position on the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The boronic acid’s role in this reaction contributes to the formation of new carbon-carbon bonds, which is a critical step in many organic synthesis processes .

Biochemical Pathways

Boronic acids, including this compound, play a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways for creating complex organic compounds .

Result of Action

The compound’s role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of complex organic compounds . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Hydroxy-4-methoxyphenyl)boronic acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Hydroxy-4-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form phenols.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Quinones

Reduction: Phenols

Substitution: Biaryl compounds

Scientific Research Applications

3-Hydroxy-4-methoxyphenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme activities.

Comparison with Similar Compounds

4-Methoxyphenylboronic acid: Similar structure but lacks the hydroxyl group at the third position.

3-Methoxyphenylboronic acid: Similar structure but lacks the hydroxyl group at the fourth position.

4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Contains a pinacol ester group instead of the free boronic acid group.

Uniqueness: 3-Hydroxy-4-methoxyphenylboronic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which enhances its reactivity and allows for diverse applications in organic synthesis and medicinal chemistry .

Biological Activity

3-Hydroxy-4-methoxyphenylboronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11B O3 and features a hydroxyl group, a methoxy group, and a boronic acid functional group attached to a phenyl ring. The presence of these functional groups enables the compound to engage in various biochemical interactions, particularly with biological molecules such as enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols and other nucleophilic sites in biomolecules. This property allows them to act as enzyme inhibitors or modulators in several biochemical pathways. Some key mechanisms include:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with active site residues.

- Anticancer Activity : Certain boronic acids have shown promise in targeting cancer cells by interfering with cellular signaling pathways and inducing apoptosis.

- Antibacterial Properties : Boronic acids can inhibit the activity of beta-lactamases, enzymes produced by resistant bacteria, thereby restoring the efficacy of beta-lactam antibiotics .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of boronic acids. For instance, this compound has been investigated for its effects on various cancer cell lines. In one study, it was found to exhibit significant growth inhibition in breast cancer cell lines (MDA-MB-231) with an IC50 value indicating potent activity . The compound's mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Antibacterial Effects

Research has indicated that boronic acids can effectively combat antibiotic-resistant bacteria. A study demonstrated that derivatives of boronic acids exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves binding to serine residues in beta-lactamases, which are responsible for antibiotic resistance.

Case Studies

- Case Study on Anticancer Activity : A series of experiments were conducted using this compound on various breast cancer cell lines. The results showed that the compound significantly inhibited cell growth compared to control groups, suggesting its potential as a therapeutic agent for breast cancer treatment .

- Case Study on Antibacterial Activity : In vitro testing revealed that this compound derivatives displayed effective inhibition against resistant bacterial strains. The study highlighted their potential application in developing new antibacterial therapies .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | 5.0 | Inhibition of cell proliferation via signaling pathways |

| Antibacterial | Methicillin-resistant Staphylococcus aureus | 0.004 | Inhibition of beta-lactamase activity |

Properties

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPHDOOHKDJUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621111 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622864-48-6 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.